molecular formula C23H25ClN4O2 B2728423 N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-33-6

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2728423
CAS No.: 955793-33-6
M. Wt: 424.93
InChI Key: NAZVYVGEEBQJAK-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic small molecule featuring an oxalamide core structure. This scaffold is found in compounds investigated for various biological activities . The molecular structure integrates a 5-chloro-2-cyanophenyl group and a 1-propyl-1,2,3,4-tetrahydroquinoline moiety, connected by a central oxalamide linker. This specific architecture suggests potential for research into protein-protein interactions or receptor modulation. As a derivative of the oxalamide family, this compound is supplied exclusively for laboratory research purposes. It is intended for in vitro analysis and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Intended Application & Research Value: The primary research value of this compound lies in its molecular design. The oxalamide functional group is a known pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and binding affinity in small molecule targets . The tetrahydroquinoline component is a privileged structure in drug discovery, frequently associated with central nervous system (CNS) activity and other pharmacological effects . The chloro and cyano substituents on the phenyl ring are common in chemical probes to fine-tune properties like electronegativity and membrane permeability. This combination of features makes it a compound of interest for developing novel research tools, particularly in the context of screening against neurological targets or studying signal transduction pathways . Safety & Handling: This product is labeled with the precautionary statement "For Research Use Only." It is strictly not for use in humans, animals, or as a food additive. Safety data for this specific compound is limited. Researchers should consult the associated Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE). Note on Information: The specific mechanism of action and detailed biological data for this exact compound are not currently available in the public domain. The information provided is based on its structural features and the known properties of analogous compounds . For comprehensive information, we recommend consulting specialized chemical databases and scientific literature.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-2-11-28-12-3-4-17-13-16(5-8-21(17)28)9-10-26-22(29)23(30)27-20-14-19(24)7-6-18(20)15-25/h5-8,13-14H,2-4,9-12H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZVYVGEEBQJAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-chloro-2-cyanophenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, with a CAS number of 955793-33-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula for this compound is C23H25ClN4O2C_{23}H_{25}ClN_{4}O_{2}, with a molecular weight of 424.9 g/mol. The structure features a chloro-substituted cyanophenyl group and a tetrahydroquinoline moiety, which are critical for its biological activity.

PropertyValue
CAS Number 955793-33-6
Molecular Formula C23H25ClN4O2
Molecular Weight 424.9 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate enzyme activity and receptor binding through:

  • Hydrogen Bonding : The presence of the chloro and cyanophenyl groups allows for effective hydrogen bonding with target proteins.
  • π-π Interactions : The aromatic systems in the molecule can engage in π-π stacking interactions, enhancing binding affinity to nucleic acids or proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Research has shown that derivatives of this compound can inhibit cancer cell proliferation in various cell lines by inducing apoptosis through the activation of caspase pathways.

Neuroprotective Effects

The tetrahydroquinoline moiety suggests potential neuroprotective effects, as similar compounds have been studied for their ability to mitigate neurodegenerative disorders:

  • Mechanistic Insights : The compound may exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Several studies have been conducted to evaluate the biological activity of related oxalamides:

  • Study on Anticancer Activity :
    • Objective : To assess the cytotoxic effects of oxalamide derivatives on human cancer cell lines.
    • Findings : Compounds similar to this compound showed IC50 values in the micromolar range against breast and lung cancer cells.
  • Neuroprotection Study :
    • Objective : To investigate the protective effects on neuronal cells subjected to oxidative stress.
    • Results : The compound demonstrated significant protective effects against cell death induced by hydrogen peroxide.

Comparison with Similar Compounds

Structural Comparison with Similar Oxalamide Compounds

The oxalamide core facilitates diverse substitutions, enabling tailored physicochemical and biological properties. Below is a structural comparison with key analogs:

Compound Name N1 Substituent N2 Substituent Key Features Source
Target Compound 5-chloro-2-cyanophenyl 2-(1-propyltetrahydroquinolin-6-yl)ethyl Chloro and cyano groups enhance electronegativity; tetrahydroquinoline increases lipophilicity. -
S336 (CAS 745047-53-4) 2,4-dimethoxybenzyl 2-(pyridin-2-yl)ethyl Methoxy groups improve solubility; pyridyl moiety may enhance receptor binding.
FAO/WHO Compound 1769 2-methoxy-4-methylphenyl 2-(5-methylpyridin-2-yl)ethyl Methyl and methoxy groups balance lipophilicity and metabolic stability.
N1-(Adamant-2-yl)-N2-(benzyloxy)oxalamide Adamant-2-yl benzyloxy Adamantyl group confers rigidity; benzyloxy may influence bioavailability.

Key Observations :

  • The tetrahydroquinoline moiety in the N2 position is unique, contributing to lipophilicity and possibly modulating blood-brain barrier penetration, unlike pyridyl or adamantyl groups in other oxalamides .

Implications for the Target Compound :

  • However, its specific biological role remains uncharacterized in the available evidence.

Considerations for the Target Compound :

  • The FAO/WHO compounds’ NOEL values (8–100 mg/kg/day) suggest a robust safety margin for structurally related flavoring agents, but the target compound’s distinct substituents necessitate independent toxicological evaluation .

Key Insights :

  • The target compound’s synthesis may mirror methods used for UC Davis derivatives, employing dichloromethane as a solvent and triethylamine (TEA) as a base .
  • Purity >90% is achievable for oxalamides via silica gel chromatography, as demonstrated in .

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